Tert-butyl Dithiobenzoate

Descripción general

Descripción

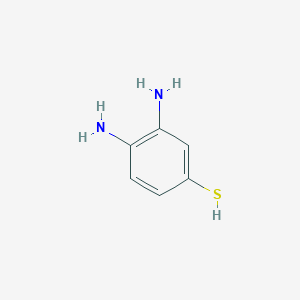

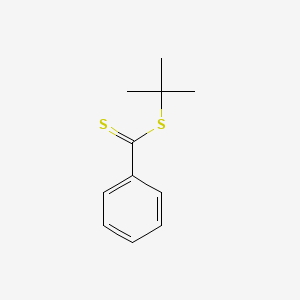

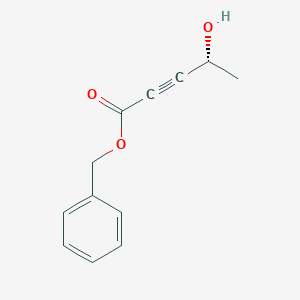

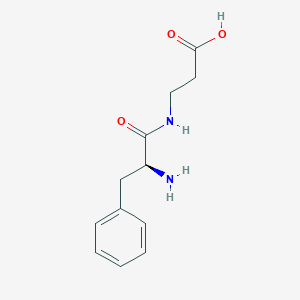

Tert-butyl Dithiobenzoate (TBDTB) is a chemical compound with the molecular formula C11H14S2. It belongs to the class of dithioesters and is commonly used as a reversible addition-fragmentation chain transfer (RAFT) agent in controlled/living radical polymerization processes .

Synthesis Analysis

TBDTB can be synthesized via a simple one-step Friedel–Crafts reaction between chloromethylated polystyrene and 2,6-di-tert-butylphenol . The resulting compound serves as a RAFT agent, enabling precise control over polymerization reactions.

Molecular Structure Analysis

The molecular structure of TBDTB consists of a benzene ring with two thioester groups attached to the tert-butyl position. The compound’s 3D structure can be visualized using quantum chemical computations .

Chemical Reactions Analysis

TBDTB acts as a RAFT agent, facilitating controlled polymerization reactions. It participates in chain transfer processes, allowing for the synthesis of well-defined polymers with specific architectures .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

1. RAFT-Polymerization

- Application : Tert-butyl Dithiobenzoate is used in the RAFT (Reversible Addition-Fragmentation chain-Transfer) process, a promising technique in controlled free-radical polymerization. This process allows the synthesis of polymer structures with controlled molecular weight distributions and architectures, unattainable by conventional free-radical polymerization .

- Method : The RAFT process involves the reversible storing of the majority of the propagating species as dormant dithioester compounds. A relatively small population of propagating radicals is constantly interchanging with a much larger population of the dormant species .

- Results : Despite extensive studies of the RAFT mechanism, some questions remain unresolved. There has been an ongoing debate about the origin of retardation and inhibition effects in polymerizations mediated by cumyl dithiobenzoate and related dithiobenzoate RAFT agents .

2. Click Reactions

- Application : The parallel development of reversible deactivation radical polymerization and click reaction concepts significantly enriches the toolbox of synthetic polymer chemistry .

- Method : The review addresses click reactions, immediate or preceded by a modification of another type, on the leaving and stabilizing groups inherited by a growing macromolecule from the chain transfer agent, as well as on the side groups coming from monomers entering the polymerization process .

- Results : The resulting polymers have potential functional applications, which include drug delivery, protein recognition, anti-fouling and anti-corrosion coatings, the compatibilization of polymer blends, the modification of fillers to increase their dispersibility in polymer matrices, etc .

3. Synthesis of Zwitterionic Dendrimers

- Application : Tert-butyl Dithiobenzoate is used in the synthesis of zwitterionic dendrimers, which are potential candidates for biomedical applications .

- Method : The synthesis involves the design and optimization of charge-neutral carboxybetaine and sulfobetaine zwitterionic dendrimers .

- Results : The resulting dendrimers have potential functional applications, which include drug delivery, protein recognition, anti-fouling and anti-corrosion coatings, the compatibilization of polymer blends, the modification of fillers to increase their dispersibility in polymer matrices, etc .

4. Biocatalytic Processes

- Application : Tert-butyl Dithiobenzoate has implications in biosynthetic and biodegradation pathways, and its possible application in biocatalytic processes is described .

- Method : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

- Results : The use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .

5. Nitration of Alkane, Alkene, Alkyne, and Aromatic Compounds

- Application : Tert-butyl Dithiobenzoate is used in the nitration of alkane, alkene, alkyne, and aromatic compounds .

- Method : The applications of TBN in three areas viz. aerobic oxidation, annulation, and diazotization were reviewed recently .

- Results : The studies carried out to date in areas such as nitration of alkane, alkene, alkyne, and aromatic compounds, nitrosylation and sequential nitrosylation reactions, using TBN as source of oxygen and nitrogen .

6. Synthesis of Tert-butyl Aryl Sulfides

- Application : Tert-butyl Dithiobenzoate is used in the synthesis of tert-butyl aryl sulfides .

- Method : The C-S bond formation is carried out under palladium catalysis with the thiolate formed in situ resulting in high yields of tert-butyl aryl sulfides .

- Results : The successful application of S-tert-butyl isothiouronium bromide as an odorless surrogate for tert-butyl thiol .

7. Spin Trap Technique for Kinetic Investigation

- Application : Tert-butyl Dithiobenzoate is used in the Spin Trap Technique for Kinetic Investigation of Elementary Steps of RAFT-Polymerization .

- Method : The development of controlled free-radical polymerization has made possible the synthesis of polymer structures with exquisitely controlled molecular weight distributions and architectures, unattainable by conventional free-radical polymerization .

- Results : Despite extensive studies of the RAFT mechanism over the last decade or so, some questions remain unresolved. There has been an ongoing debate about the origin of retardation and inhibition effects in polymerizations mediated by cumyl dithiobenzoate and related dithiobenzoate RAFT agents .

8. Temperature-responsive and Multi-responsive Grafted Polymer Brushes

- Application : Tert-butyl Dithiobenzoate is used in the synthesis of temperature-responsive and multi-responsive grafted polymer brushes .

- Method : The using of the grafted temperature-responsive polymer brushes based on LCST opens numerous opportunities for fabrication of “smart” or responsive surfaces .

- Results : The overwhelming majority of previously reported temperature-responsive grafted polymer brush coatings were based on PNIPAM and POEGMA, despite the fact that a wide range of other thermoresponsive polymers demonstrate similar properties .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl benzenecarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14S2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNADJWNJTLVMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC(=S)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432825 | |

| Record name | Tert-butyl Dithiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl Dithiobenzoate | |

CAS RN |

5925-55-3 | |

| Record name | Tert-butyl Dithiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B1600210.png)

![Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-](/img/structure/B1600224.png)